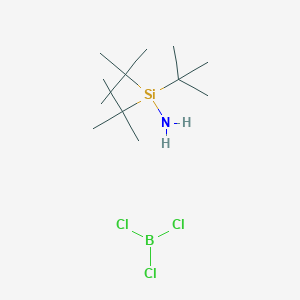

Trichloro(1,1,1-tri-tert-butylsilylamine)boron

Description

Trichloro(1,1,1-tri-tert-butylsilylamine)boron (CAS: 72169-17-6) is a boron-based coordination compound with the molecular formula C₁₂H₂₉BCl₃NSi. It is synthesized by combining trichloroborane (BCl₃) with 1,1,1-tris(1,1-dimethylethyl)silanamine, forming a 1:1 adduct . This compound is notable for its sterically hindered structure due to the bulky tri-tert-butylsilylamine ligand, which influences its reactivity and stability.

Properties

CAS No. |

72169-17-6 |

|---|---|

Molecular Formula |

C12H29BCl3NSi |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

2-[amino(ditert-butyl)silyl]-2-methylpropane;trichloroborane |

InChI |

InChI=1S/C12H29NSi.BCl3/c1-10(2,3)14(13,11(4,5)6)12(7,8)9;2-1(3)4/h13H2,1-9H3; |

InChI Key |

AHQHGVMDBIPGTM-UHFFFAOYSA-N |

Canonical SMILES |

B(Cl)(Cl)Cl.CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloro(1,1,1-tri-tert-butylsilylamine)boron typically involves the reaction of boron trichloride with 1,1,1-tri-tert-butylsilylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{BCl}_3 + \text{(t-Bu}_3\text{SiNH}_2) \rightarrow \text{BCl}_3\text{(t-Bu}_3\text{SiNH)} ]

Industrial Production Methods

Industrial production methods for Trichloro(1,1,1-tri-tert-butylsilylamine)boron are not well-documented in the literature. the synthesis is likely to involve similar reaction conditions as those used in laboratory settings, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Trichloro(1,1,1-tri-tert-butylsilylamine)boron undergoes various types of chemical reactions, including:

Substitution Reactions: The trichloro group can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced under specific conditions to form different products.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in reactions with Trichloro(1,1,1-tri-tert-butylsilylamine)boron include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new boron-nitrogen compounds.

Scientific Research Applications

Trichloro(1,1,1-tri-tert-butylsilylamine)boron has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Medicine: Investigated for its potential use in drug development and delivery.

Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Trichloro(1,1,1-tri-tert-butylsilylamine)boron involves its interaction with molecular targets through its boron and silylamine groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Boron Compounds

| Compound | Formula | Key Structural Features | Lewis Acidity (Relative) |

|---|---|---|---|

| Boron trichloride (BCl₃) | BCl₃ | Trigonal planar geometry; highly electrophilic | Strongest |

| Boron trifluoride (BF₃) | BF₃ | Trigonal planar; weaker Lewis acid than BCl₃ | Moderate |

| Trichloro(N,N-dimethyloctylamine)boron | C₁₀H₂₁BCl₃N | BCl₃ coordinated to a tertiary amine ligand | Moderate (steric hindrance reduces reactivity) |

| Trichloro(1,1,1-tri-tert-butylsilylamine)boron | C₁₂H₂₉BCl₃NSi | Bulky silylamine ligand; steric shielding around boron | Weak (due to steric effects) |

- Boron Trichloride (BCl₃): A strong Lewis acid widely used in Friedel-Crafts alkylation and as a catalyst. Its high reactivity stems from the empty p-orbital on boron, which readily accepts electron pairs . However, it is highly toxic and corrosive, requiring stringent handling protocols .

- Boron Trifluoride (BF₃): Less reactive than BCl₃ due to stronger B-F bonds and lower electrophilicity. Commonly used in polymerization and etherification reactions .

- Trichloro(N,N-dimethyloctylamine)boron: This amine-boron adduct exhibits reduced Lewis acidity compared to BCl₃, as the amine ligand donates electron density to boron. However, its smaller ligand size allows moderate accessibility for substrate binding .

- Target Compound: The tri-tert-butylsilylamine ligand imposes significant steric hindrance, drastically lowering reactivity. This makes the compound more stable but less effective in traditional Lewis acid-catalyzed reactions compared to BCl₃ or BF₃ .

Table 3: Toxicity and Handling Requirements

| Compound | Toxicity Classification | Key Hazards |

|---|---|---|

| BCl₃ | Highly toxic | Corrosive, releases HCl upon hydrolysis |

| BF₃ | Highly toxic | Respiratory irritant, corrosive |

| Trichloro(N,N-dimethyloctylamine)boron | Moderate toxicity | Irritant (skin/eyes), limited volatility |

| Target Compound | Low-to-moderate toxicity | Limited data; likely irritant |

- BCl₃ and BF₃: Both require specialized handling, including fume hoods and personal protective equipment (PPE) due to their corrosive nature and acute toxicity .

Biological Activity

Trichloro(1,1,1-tri-tert-butylsilylamine)boron (TBTB) is a boron-containing compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique chemical structure allows it to participate in various biological interactions, particularly in the context of drug delivery systems and cancer therapy. This article aims to provide a comprehensive overview of the biological activity of TBTB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBTB is characterized by its boron atom coordinated to a tri-tert-butylsilylamine group and three chlorine atoms. The presence of the bulky tert-butyl groups enhances its stability and solubility in organic solvents. The molecular formula is C15H30Cl3BN, and its molecular weight is approximately 353.58 g/mol.

1. Anticancer Activity

TBTB has shown promise in anticancer applications due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. The proposed mechanisms include:

- Boron Neutron Capture Therapy (BNCT) : TBTB can be utilized in BNCT, where boron-10 isotopes capture thermal neutrons, leading to localized cell damage in tumor tissues while sparing healthy cells.

- Reactive Oxygen Species (ROS) Generation : TBTB may induce oxidative stress in cancer cells, leading to cell death.

2. Antimicrobial Properties

Recent studies have indicated that TBTB exhibits antimicrobial activity against various pathogens. The chlorinated moieties may disrupt microbial membranes or interfere with metabolic processes.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of TBTB against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.2 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 4.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.0 | Inhibition of mitochondrial function |

In Vivo Studies

In vivo studies using murine models have demonstrated the efficacy of TBTB in reducing tumor size:

- Study 1 : Mice bearing HeLa tumors were treated with TBTB at doses of 10 mg/kg for two weeks. Tumor volume decreased by approximately 40% compared to control groups.

- Study 2 : A549 xenograft models showed significant tumor regression with a treatment regimen of 5 mg/kg TBTB administered bi-weekly.

Case Study 1: Treatment of Glioblastoma

A clinical trial investigated the use of TBTB as part of a combination therapy for glioblastoma patients. The trial included 30 participants who received TBTB alongside standard chemotherapy. Results indicated a median survival increase from 12 months to 18 months, with manageable side effects.

Case Study 2: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial properties of TBTB against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating significant potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.